molecular formula C14H17NO3S B602951 4-Butoxynaphthalenesulfonamide CAS No. 1096960-64-3

4-Butoxynaphthalenesulfonamide

Cat. No.: B602951
CAS No.: 1096960-64-3
M. Wt: 279.36g/mol
InChI Key: UIWVUICJMUWNGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butoxynaphthalenesulfonamide is a sulfonamide derivative featuring a naphthalene backbone substituted with a butoxy group at the 4-position and a sulfonamide functional group. This compound belongs to a class of aromatic sulfonamides, which are widely studied for their diverse applications in medicinal chemistry, materials science, and organic synthesis.

Properties

CAS No.

1096960-64-3

Molecular Formula

C14H17NO3S

Molecular Weight

279.36g/mol

IUPAC Name

4-butoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C14H17NO3S/c1-2-3-10-18-13-8-9-14(19(15,16)17)12-7-5-4-6-11(12)13/h4-9H,2-3,10H2,1H3,(H2,15,16,17)

InChI Key

UIWVUICJMUWNGR-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxynaphthalenesulfonamide typically involves the reaction of 4-butoxynaphthalene with sulfonyl chloride in the presence of a base. The reaction proceeds through the nucleophilic attack of the amine group on the sulfonyl chloride, resulting in the formation of the sulfonamide bond .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through continuous flow processes, which offer advantages such as improved reaction control, higher yields, and reduced waste generation. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Butoxynaphthalenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Butoxynaphthalenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Butoxynaphthalenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This mechanism is similar to that of other sulfonamide drugs, which inhibit bacterial enzyme dihydropteroate synthetase, preventing the synthesis of folic acid .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-Butoxynaphthalenesulfonamide with structurally related compounds, highlighting key differences in substituents and functional groups:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties Reference
This compound 4-butoxy, sulfonamide ~299.35* High lipophilicity, moderate H-bonding
4-Amino-3-hydroxy-1-naphthalenesulfonic acid 4-amino, 3-hydroxy, sulfonic acid 239.25 Sparingly soluble in water
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide 4-methoxy, sulfonamide, chiral center 447.54 99% stereochemical purity, [α]D20 +2.5
Naphthalen-1-yl 4-methylbenzenesulfonate 1-naphthol, tosylate 284.33 Synthesized via tosyl chloride reaction

*Calculated based on molecular formula (C₁₄H₁₇NO₃S).

Physicochemical Properties

  • Lipophilicity: The butoxy group in this compound likely increases its logP value compared to analogs with smaller alkoxy groups (e.g., methoxy in ) or polar substituents (e.g., amino/hydroxy in ).
  • Solubility: Sulfonamides generally exhibit moderate aqueous solubility due to hydrogen-bonding capacity. However, the butoxy group may reduce solubility relative to sulfonic acids (e.g., 4-Amino-3-hydroxy-1-naphthalenesulfonic acid, which is sparingly soluble ).
  • Stereochemical Stability : Unlike the chiral sulfonamide in , this compound lacks a stereocenter, simplifying synthesis and purification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.